amine oxalate](/img/structure/B5084953.png)
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as Clophedianol, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent antitussive agent that has been shown to be effective in treating coughs and other respiratory conditions. In
Mecanismo De Acción
The mechanism of action of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to work by acting on the cough reflex pathway in the brainstem. Specifically, it is thought to inhibit the activity of the cough center in the medulla oblongata, which reduces the sensitivity of the respiratory tract to irritants and other stimuli.
Biochemical and Physiological Effects:
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to have a number of biochemical and physiological effects. In addition to its antitussive properties, it has been shown to have analgesic and sedative effects in animal models. It has also been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new cough suppressants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is its potent antitussive properties. This makes it a valuable tool for studying the cough reflex pathway in animal models. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study the long-term effects of the compound. Additionally, it can interact with other drugs and compounds, which can complicate experimental results.
Direcciones Futuras
There are a number of future directions for research on [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new cough suppressants based on this compound. Another area of research is the study of its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is interest in exploring the potential use of this compound in the treatment of other respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Métodos De Síntesis
The synthesis of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate involves the reaction of 2-(2-methoxyethoxy)ethanol with 3-chlorophenylacetonitrile in the presence of sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to produce high yields of pure [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate.
Aplicaciones Científicas De Investigación
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been used in a variety of scientific research applications due to its unique properties. One of the main areas where this compound has been studied is in the field of respiratory medicine. It has been shown to be a potent antitussive agent that can effectively suppress coughing in animal models. This makes it a promising candidate for the development of new cough suppressants for human use.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.C2H2O4/c1-14-7-5-13-6-8-15-11-4-2-3-10(12)9-11;3-1(4)2(5)6/h2-4,9,13H,5-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCSCZLXEPABJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

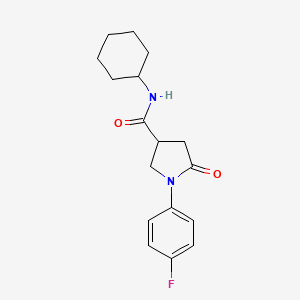
![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)
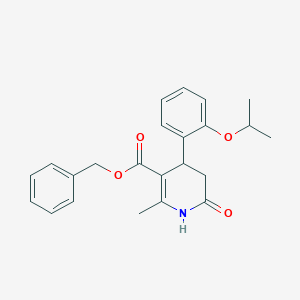
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
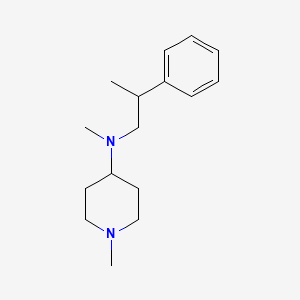
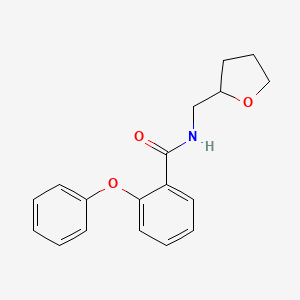
![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
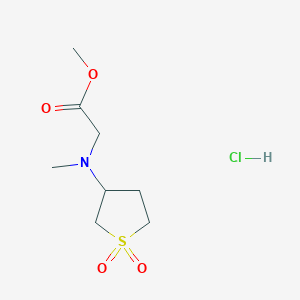
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)